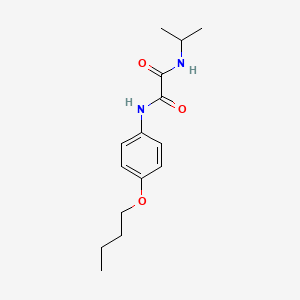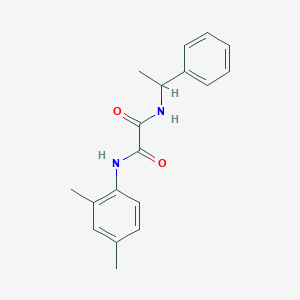![molecular formula C25H27N3O4S B4072078 N-(sec-butyl)-2-({4-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B4072078.png)
N-(sec-butyl)-2-({4-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzamide
描述
N-(sec-butyl)-2-({4-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BAY 43-9006 or Sorafenib, which is a drug used for the treatment of cancer.
作用机制
N-(sec-butyl)-2-({4-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzamide inhibits the activity of several kinases, including RAF kinase, VEGFR-2, VEGFR-3, and PDGFR-β. By inhibiting these kinases, Sorafenib blocks the signaling pathways involved in cancer cell growth and proliferation. Additionally, Sorafenib induces apoptosis and inhibits angiogenesis, which are crucial processes for cancer cell survival.
Biochemical and Physiological Effects:
Sorafenib has been shown to have several biochemical and physiological effects. It inhibits the activity of various kinases involved in cancer cell growth and proliferation, leading to a reduction in tumor size. Sorafenib also inhibits angiogenesis, which is a crucial process for cancer cell survival. Additionally, Sorafenib induces apoptosis, which is a process that leads to the death of cancer cells.
实验室实验的优点和局限性
One of the advantages of using Sorafenib in lab experiments is its potent inhibitory activity against various kinases involved in cancer cell growth and proliferation. Sorafenib has been extensively studied in preclinical and clinical trials, which makes it a reliable compound for lab experiments. However, one of the limitations of using Sorafenib is its high cost, which may limit its accessibility for some researchers.
未来方向
There are several future directions for the research on N-(sec-butyl)-2-({4-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzamide. One of the future directions is the development of more potent and selective multi-kinase inhibitors. Additionally, there is a need for the identification of biomarkers that can predict the response to Sorafenib treatment. Furthermore, the combination of Sorafenib with other therapies, such as immunotherapy, may enhance its efficacy in cancer treatment. Finally, the development of Sorafenib analogs with improved pharmacokinetic properties may increase its therapeutic potential.
Conclusion:
In conclusion, N-(sec-butyl)-2-({4-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. Sorafenib is a multi-kinase inhibitor that targets various signaling pathways involved in cancer cell growth and proliferation. Sorafenib has been extensively studied in preclinical and clinical trials, which makes it a reliable compound for lab experiments. However, there is a need for the development of more potent and selective multi-kinase inhibitors, the identification of biomarkers that can predict the response to Sorafenib treatment, and the combination of Sorafenib with other therapies to enhance its efficacy in cancer treatment.
科学研究应用
N-(sec-butyl)-2-({4-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzamide has been extensively studied for its potential applications in cancer treatment. It is a multi-kinase inhibitor that targets various signaling pathways involved in cancer cell growth and proliferation. Sorafenib has been approved by the FDA for the treatment of renal cell carcinoma and hepatocellular carcinoma.
属性
IUPAC Name |
2-[[4-[benzenesulfonyl(methyl)amino]benzoyl]amino]-N-butan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S/c1-4-18(2)26-25(30)22-12-8-9-13-23(22)27-24(29)19-14-16-20(17-15-19)28(3)33(31,32)21-10-6-5-7-11-21/h5-18H,4H2,1-3H3,(H,26,30)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFAZNNEDKGFAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(butan-2-yl)-2-[({4-[methyl(phenylsulfonyl)amino]phenyl}carbonyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(sec-butyl)-2-{[N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4071999.png)
![1-(2-methoxyethyl)-6-oxo-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4072005.png)
![N-(sec-butyl)-2-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}benzamide](/img/structure/B4072016.png)
![5,6-dimethyl-2-{[2-(2-methyl-1-piperidinyl)-2-oxoethyl]thio}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4072022.png)
![7-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4072026.png)
![5-bromo-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid](/img/structure/B4072027.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4072042.png)

![N,N-dicyclohexyl-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4072063.png)

![2-{[3-(4-tert-butylphenoxy)-2-hydroxypropyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B4072076.png)
![1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoindolinecarboxamide](/img/structure/B4072086.png)
![ethyl 2,4-dimethyl-5-{[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetyl}-1H-pyrrole-3-carboxylate](/img/structure/B4072088.png)
![N-{2-methyl-1-[4-methyl-5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]propyl}benzamide](/img/structure/B4072110.png)